An In-depth Technical Guide to 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The landscape of medicinal chemistry is in constant evolution, with a continuous demand for novel molecular scaffolds that can provide unique three-dimensional diversity and improved pharmacological properties. The incorporation of rigid and sterically defined moieties is a well-established strategy to enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] This guide focuses on a novel, non-documented compound, 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine , a molecule that combines the conformational rigidity of a cyclopentene ring with a sterically hindered neopentylamine-like fragment.
While this specific molecule is not cataloged in current chemical literature, this guide will provide a comprehensive theoretical framework for its synthesis, predicted properties, and potential applications in drug discovery. By leveraging established principles of organic chemistry and drawing parallels with analogous structures, we aim to equip researchers with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this and related chemical entities. The cyclopentane and cyclopentene motifs are found in numerous biologically active compounds, suggesting that this underexplored scaffold holds significant promise.[3][4][5]
Molecular Structure and Design Rationale
The chemical structure of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine is characterized by a primary amine connected to a quaternary carbon, which is in turn bonded to a cyclopent-1-en-1-yl group and two methyl groups.
Caption: Proposed synthetic pathway for 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine.
Experimental Protocols
Step 1: Synthesis of 1-Cyanocyclopentene
This step involves the conversion of cyclopentanone to its corresponding α,β-unsaturated nitrile. A well-established method is the use of tosylmethyl isocyanide (TosMIC) followed by dehydration.
-
Protocol:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add a solution of cyclopentanone (1.0 eq.) and tosylmethyl isocyanide (1.1 eq.) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
The crude intermediate is then subjected to dehydration, for example, by heating with phosphorus pentoxide or using a strong acid catalyst, to yield 1-cyanocyclopentene.
-
Purify the product by vacuum distillation.
-
Causality: The use of TosMIC allows for the one-pot conversion of a ketone to a nitrile with an additional carbon atom. The subsequent dehydration is necessary to introduce the double bond in conjugation with the nitrile group.
Step 2: Synthesis of 2-(Cyclopent-1-en-1-yl)-2-methylpropanenitrile
This crucial step involves the α,α-dialkylation of the cyclopentenyl acetonitrile intermediate to create the quaternary carbon center.
-
Protocol:
-
To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq.) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 1-cyanocyclopentene (1.0 eq.) in THF dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add methyl iodide (2.5 eq.) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The acidic α-proton of the cyclopentenyl acetonitrile is deprotonated by a strong, non-nucleophilic base like LDA to form a resonance-stabilized carbanion. [6]This carbanion then acts as a nucleophile, reacting with two equivalents of methyl iodide in an S(_N)2 reaction to form the desired α,α-dimethylated product. The use of a strong base is essential due to the pKa of the α-proton.
Step 3: Reduction of the Nitrile to the Primary Amine
The final step is the reduction of the sterically hindered nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. [7][8][9][10][11][12]
-
Protocol:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 2-(Cyclopent-1-en-1-yl)-2-methylpropanenitrile (1.0 eq.) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that can reduce the carbon-nitrogen triple bond of the nitrile. The steric hindrance around the nitrile group may necessitate elevated temperatures (reflux) to achieve a reasonable reaction rate. [13][14]Catalytic hydrogenation could be an alternative, though it might require high pressures and specific catalysts to be effective on a sterically hindered substrate and to avoid reduction of the cyclopentene double bond. [15][16][17][18]
Predicted Physicochemical and Spectroscopic Properties
The properties of the target compound can be predicted based on its structural components.
Physicochemical Properties
The properties of the saturated, non-cyclic analog, neopentylamine (2,2-dimethylpropan-1-amine), provide a useful baseline. [19][20][21][22][23]
| Property | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₉N | --- |
| Molecular Weight | 153.27 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Similar to neopentylamine and other alkylamines. |
| Boiling Point | ~160-180 °C | Higher than neopentylamine (83 °C) due to increased molecular weight and van der Waals forces from the cyclopentene ring. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents | The polar amine group confers some water solubility, but the larger hydrocarbon portion will limit it. |
| pKa (of conjugate acid) | ~10.0 - 10.5 | Similar to neopentylamine (pKa ~10.2). The steric hindrance may slightly decrease basicity compared to less hindered primary amines. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~5.5-5.7 ppm (t, 1H): Vinylic proton on the cyclopentene ring.
-
δ ~2.5-2.7 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂ -NH₂).
-
δ ~2.0-2.3 ppm (m, 4H): Allylic methylene protons on the cyclopentene ring.
-
δ ~1.5-1.8 ppm (m, 2H): Methylene protons on the cyclopentene ring, beta to the double bond.
-
δ ~1.2-1.4 ppm (br s, 2H): Amine protons (-NH₂ ), signal may be broad and its position is concentration-dependent.
-
δ ~1.1 ppm (s, 6H): Protons of the two equivalent methyl groups.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~140-145 ppm: Quaternary vinylic carbon attached to the propanamine group.
-
δ ~125-130 ppm: Tertiary vinylic carbon.
-
δ ~50-55 ppm: Methylene carbon of the aminomethyl group (-C H₂-NH₂).
-
δ ~40-45 ppm: Quaternary carbon.
-
δ ~30-35 ppm: Allylic methylene carbons of the cyclopentene ring.
-
δ ~25-30 ppm: Methyl carbons.
-
δ ~20-25 ppm: Methylene carbon of the cyclopentene ring, beta to the double bond.
IR (neat):
-
3300-3400 cm⁻¹ (m, two bands): N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (s): C-H stretching of alkyl groups.
-
~1650 cm⁻¹ (w): C=C stretching of the cyclopentene ring.
-
1590-1650 cm⁻¹ (m): N-H scissoring of the primary amine.
Mass Spectrometry (EI):
-
M⁺: A molecular ion peak at m/z = 153 may be observed, but could be weak.
-
M-15 (m/z = 138): Loss of a methyl radical.
-
M-30 (m/z = 123): Loss of the CH₂NH₂ radical via alpha-cleavage, a common fragmentation pathway for amines. [24][25][26]* Other significant fragments: Resulting from cleavage of the cyclopentene ring.
Potential Applications in Drug Discovery
The unique structural features of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine make it an interesting scaffold for medicinal chemistry exploration.
-
Probes for Constrained Environments: The rigid nature of the cyclopentene ring combined with the defined stereochemistry of the substituents makes this scaffold suitable for probing binding pockets of proteins where conformational restriction is key to activity. [1][27][28]* Development of CNS-active Agents: The lipophilicity and three-dimensional character of this molecule could be favorable for crossing the blood-brain barrier. Many CNS-active drugs incorporate cyclic amines.
-
Scaffold for Library Synthesis: The primary amine serves as a versatile handle for further functionalization, allowing for the rapid generation of a library of derivatives for high-throughput screening. Amides, sulfonamides, and ureas can be readily prepared to explore structure-activity relationships.
-
Antiviral and Anticancer Research: The cyclopentane/cyclopentene ring is a core component of several antiviral (e.g., carbocyclic nucleosides) and anticancer agents (e.g., prostaglandins). [10][29]Exploring derivatives of this novel scaffold in these therapeutic areas could be a fruitful avenue of research.
Conclusion
While 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine is a novel chemical entity, this guide has provided a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. The predicted properties of this molecule suggest it could be a valuable building block for the development of new therapeutic agents, particularly in areas where conformational rigidity and metabolic stability are desired. It is our hope that this guide will stimulate further research into this and related classes of compounds, ultimately expanding the toolbox of medicinal chemists in their quest for new and improved drugs.
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